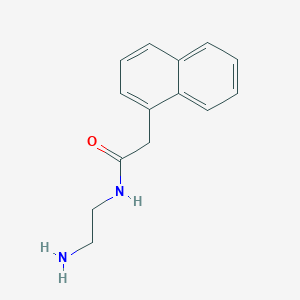

N-(2-氨基乙基)-1-萘乙酰胺

描述

Synthesis Analysis

The synthesis of derivatives similar to N-(2-Aminoethyl)-1-naphthylacetamide involves reactions with arylidene malononitrile, 1,3-diketones, and malononitrile, leading to a range of heterocyclic compounds. These synthesis routes have been explored for producing pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, showcasing the versatility of naphthylacetamide compounds in heterocyclic synthesis (Fadda et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-Aminoethyl)-1-naphthylacetamide demonstrates significant variation in conformation and tautomerism. For example, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone exhibits keto-enol tautomerism and a non-planar structure with a dihedral angle indicating intramolecular interactions (Ünver et al., 2001).

Chemical Reactions and Properties

N-(2-Aminoethyl)-1-naphthylacetamide and its derivatives participate in various chemical reactions, forming angular heterocyclic compounds with aromatic amines and exhibiting nucleophilic nitrogen-nitrogen exchange reactions. These reactions highlight the compound's reactivity towards forming complex structures with potential pharmacological activities (Agarwal & Mital, 1976; Hojo*, Masuda, & Okada*, 1987).

Physical Properties Analysis

The physical properties of N-(2-Aminoethyl)-1-naphthylacetamide derivatives, such as solubility and film-forming ability, are influenced by their molecular structure. Fluorinated polyimides derived from naphthyl-containing compounds exhibit low moisture absorption and low dielectric constants, indicating their potential in materials science applications (Chung & Hsiao, 2008).

Chemical Properties Analysis

The chemical properties of N-(2-Aminoethyl)-1-naphthylacetamide derivatives, including reactivity towards different functional groups and participation in cyclization reactions, are crucial for synthesizing novel compounds with diverse biological activities. The Cu(I)-catalyzed synthesis of functionalized 1-naphthylamines from related compounds demonstrates the potential for creating biologically relevant molecules with unique photophysical properties (Su et al., 2019).

科学研究应用

阿尔茨海默病研究

N-(2-氨基乙基)-1-萘乙酰胺衍生物已被用于阿尔茨海默病研究。Shoghi-Jadid等人(2002年)的研究利用了一种衍生物,[18F]FDDNP,结合正电子发射断层扫描(PET)技术,定位活体患者大脑中的神经原纤维缠结和β-淀粉样斑块。这种技术对于阿尔茨海默病的诊断评估和监测具有重要意义(Shoghi-Jadid et al., 2002)。

药理学研究

在药理学中,Piplani等人(2004年)合成了N,N-取代醋胺的2-萘氧衍生物,显示出显著的抗遗忘活性。这些化合物被发现能增强记忆,与已知的脑功能改善剂哌拉西坦相当(Piplani et al., 2004)。

抗菌活性

Fadda等人(2015年)探索了各种萘乙酰胺衍生物的合成,用于其抗微生物活性。他们发现这些化合物对革兰氏阳性和革兰氏阴性细菌均表现出轻度至中度的活性,突显了它们在抗菌应用中的潜力(Fadda et al., 2015)。

化学分析和检测

萘乙酰胺衍生物已被用于化学分析。Terada等人(1983年)利用2-巯基-N-2-萘乙酰胺对水中钯(II)进行富集,这对于原子吸收光谱测量至关重要(Terada et al., 1983)。

聚合物化学

在聚合物化学领域,Erol和Soykan(2004年)报道了一种含有萘氨基的单体的合成,即2-(2-萘氨基)-2-氧代乙基甲基丙烯酸酯,以及它与其他单体的共聚反应。这项研究有助于开发具有特定性能的新型聚合物(Erol & Soykan, 2004)。

环境分析

萘乙酰胺衍生物还被用于环境分析。Esparza等人(2013年)开发了一种检测苹果中萘衍生物化合物的方法,展示了它们在食品安全和环境监测中的实用性(Esparza et al., 2013)。

作用机制

Target of Action

It’s worth noting that amines, such as this compound, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Amines can interact with their targets through various mechanisms, often involving the formation of hydrogen bonds or ionic interactions with amino acid residues in the target proteins .

Biochemical Pathways

It’s known that amines can participate in a wide range of biochemical processes, including neurotransmission and enzymatic reactions .

Result of Action

Amines are known to have diverse biological effects, depending on their specific targets and the context of their action .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWZEVNPRJDAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189856 | |

| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-1-naphthylacetamide | |

CAS RN |

36321-43-4 | |

| Record name | N-(2-Aminoethyl)-1-naphthylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3LUK7H8QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)

![8-Azabicyclo[3.2.1]octane-3-carbonyl chloride, 8-methyl-(9CI)](/img/structure/B46439.png)

![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)